2-[1-(Phenylsulfonyl)ethyl]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O4S |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H14O4S/c1-11(13-9-5-6-10-14(13)15(16)17)20(18,19)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
InChI Key |
HYUJFNONZCHBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Synonyms |
2-(1-(phenylsulfonyl)ethyl)benzoic acid 2-PhSO2Et-BzCOOH |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Insights of 2 1 Phenylsulfonyl Ethyl Benzoic Acid
Reactions Involving the Carboxyl Group
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in several fundamental organic reactions, including esterification, amidation, and hydrolysis.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. byjus.com For 2-[1-(Phenylsulfonyl)ethyl]benzoic acid, this transformation is typically achieved through acid-catalyzed esterification, most notably the Fischer esterification. masterorganicchemistry.com
The Fischer esterification is an equilibrium-controlled reaction that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through several reversible steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.comchemguide.co.uk
Elimination of Water : The newly formed water molecule is eliminated, and a double bond is re-formed between the carbon and the remaining oxygen atom. masterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.ukyoutube.com
To drive the equilibrium towards the product side, a large excess of the alcohol is often used, or the water formed during the reaction is removed using methods like a Dean-Stark apparatus. masterorganicchemistry.com
| Reaction | Reagents | Catalyst | Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or TsOH | Heat, Reflux | Corresponding Ester |
| From Acid Chloride | Thionyl Chloride (SOCl₂), then Alcohol | Pyridine (base) | Room Temperature | Corresponding Ester |
| From Acid Anhydride | Acetic Anhydride, then Alcohol | Acid or Base catalyst | Gentle Warming | Corresponding Ester |
This table summarizes common conditions for esterification reactions applicable to this compound.
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. The direct reaction is generally inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Consequently, the carboxylic acid must first be activated using a coupling reagent. fishersci.co.ukhepatochem.com
This activation process converts the carboxyl group into a more electrophilic species, such as a highly reactive O-acylisourea intermediate in the case of carbodiimide reagents. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine to form the amide.
A wide array of coupling reagents is available, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. fishersci.co.ukpeptide.com To minimize side reactions like racemization, especially in peptide synthesis, additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. fishersci.co.ukacs.org For related sulfonamide-containing benzoic acids, reagents like propylphosphonic anhydride (T3P) and HATU have been effectively used to facilitate amide bond formation. nih.gov
| Reagent Class | Examples | Mechanism of Action | Notes |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | Byproducts can be difficult to remove (e.g., DCU from DCC). peptide.com |
| Phosphonium Salts | PyAOP, BOP | Activates the carboxylate through a phosphonium intermediate. | Highly effective, especially for sterically hindered couplings. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms an active ester, often with an HOBt or HOAt moiety. peptide.comacs.org | Fast reaction times and minimal racemization. hepatochem.compeptide.com |
This table details common coupling reagents used for the synthesis of amides from carboxylic acids.
Hydrolysis: The ester and amide derivatives of this compound can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification, driven by the presence of excess water. masterorganicchemistry.com Basic hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide, which yields the carboxylate salt. Subsequent acidification then produces the carboxylic acid. sserc.org.uksserc.org.uk
Decarboxylation: The removal of the carboxyl group as carbon dioxide from an aromatic ring is known as decarboxylation. This reaction is generally difficult for benzoic acids and often requires harsh conditions, such as high temperatures. nih.gov However, specialized methods have been developed. For instance, tandem reaction sequences involving an initial C-H functionalization followed by a catalyzed protodecarboxylation can be employed to effectively remove the carboxyl group from substituted benzoic acids. ibs.re.kr Another modern approach involves photoinduced, copper-catalyzed radical decarboxylation, which can proceed under significantly milder conditions. nih.gov
Reactions Involving the Sulfonyl Group
The reduction of a sulfone typically involves the cleavage of a carbon-sulfur bond, a process known as desulfonylation. wikipedia.org This transformation requires potent reducing agents due to the stability of the sulfone group. Methods for reductive desulfonylation often employ active metals or metal salts. wikipedia.org
The mechanism of reduction with metal amalgams is thought to involve electron transfer to the sulfone, which then fragments to form a sulfinate anion and the more stable of the two possible organic radicals. This radical is then further reduced and protonated to yield the final product. wikipedia.org
| Reducing Agent | Conditions | Product |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Hexane, Heat | Sulfide cdnsciencepub.com |
| Sodium or Lithium in Liquid Ammonia | Liquid NH₃ | Alkane (Hydrogenolysis) wikipedia.org |
| Aluminum Amalgam (Al/Hg) | Alcoholic solvents | Alkane (Hydrogenolysis) wikipedia.org |
| Samarium(II) Iodide (SmI₂) | HMPA (additive) | Alkane (Hydrogenolysis) wikipedia.org |
| Magnesium in Methanol (Mg/MeOH) | Methanol, Reflux | Alkane (Hydrogenolysis) chem-station.com |
| Neutral Organic Super-Electron-Donors | Specific donor reagents | Selective cleavage of activated sulfones strath.ac.uk |
This table presents various reagents and conditions for the reduction and cleavage of sulfone groups.
While the sulfonyl group itself is not a leaving group, the corresponding sulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across three oxygen atoms. youtube.comperiodicchemistry.com Therefore, if the sulfonyl group is part of a larger structure that can be eliminated as a stable sulfonate, it facilitates reactions.
In the context of β-elimination reactions, the phenylsulfonyl group can act as a leaving group. Studies on β-substituted sulfones have shown that under basic conditions, elimination can occur via a reversible carbanion mechanism, (E1cB)R. rsc.org In this pathway, a base abstracts a proton to form a carbanion, which then expels the phenylsulfonyl group to form an alkene. rsc.org The phenylsulfonyl group has also been shown to function as a leaving group in substitution reactions involving difluoroalkyl sulfones. cas.cn Additionally, under radical conditions, α-sulfonamidoyl radicals can undergo β-elimination of a sulfonyl radical to form imines, demonstrating another pathway where the sulfonyl moiety can be cleaved from a molecule. nih.gov
Reactivity of the Alkyl Chain and Aromatic Rings
The reactivity of the alkyl chain and the two aromatic rings in this compound is a subject of significant synthetic interest. The presence of both electron-donating and electron-withdrawing groups on the same molecule creates a nuanced reactivity profile, influencing the regioselectivity of substitution reactions and the acidity of the benzylic proton.
The benzoic acid moiety and the phenylsulfonyl group profoundly influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the two aromatic rings. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the 1-(phenylsulfonyl)ethyl substituent's effect is more complex. The alkyl portion is generally activating and ortho-, para-directing, while the phenylsulfonyl group is strongly deactivating and meta-directing.
The directing effects of these substituents on the benzoic acid ring can be predicted by considering their combined electronic influence. The carboxylic acid group deactivates the ring, making it less susceptible to electrophilic attack than benzene (B151609). When substitution does occur, it is directed to the positions meta to the carboxyl group (positions 3 and 5). The 1-(phenylsulfonyl)ethyl group at position 2 will sterically hinder the 3-position to some extent. The sulfonyl group, being strongly electron-withdrawing, will also deactivate this ring.
On the other aromatic ring of the phenylsulfonyl group, the sulfonyl substituent is deactivating and will direct incoming electrophiles to the meta positions (positions 3' and 5').
Detailed research on the specific electrophilic substitution reactions of this compound is not extensively documented in publicly available literature. However, the expected outcomes for common EAS reactions can be extrapolated from the known behavior of similarly substituted aromatic compounds.
| Reaction | Reagents | Expected Major Product(s) on Benzoic Acid Ring | Expected Major Product(s) on Phenylsulfonyl Ring |
| Nitration | HNO₃, H₂SO₄ | 2-[1-(Phenylsulfonyl)ethyl]-5-nitrobenzoic acid | 2-[1-(3-Nitrophenylsulfonyl)ethyl]benzoic acid |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-[1-(phenylsulfonyl)ethyl]benzoic acid | 2-[1-(3-Bromophenylsulfonyl)ethyl]benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-[1-(Phenylsulfonyl)ethyl]-5-sulfobenzoic acid | 2-[1-(3-Sulfophenylsulfonyl)ethyl]benzoic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely due to deactivation by COOH and SO₂Ph | Reaction is unlikely due to deactivation by SO₂Ph |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely due to deactivation by COOH and SO₂Ph | Reaction is unlikely due to deactivation by SO₂Ph |
This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may not reflect experimentally verified results for this specific compound.
The carbon atom situated between the phenylsulfonyl group and the methyl group (the α-carbon) is activated by the strongly electron-withdrawing sulfonyl group. This activation renders the proton attached to this carbon acidic, with a pKa value significantly lower than that of a typical alkyl C-H bond. The acidity of this α-proton is a key feature of the molecule's reactivity, allowing for the generation of a stabilized carbanion upon treatment with a suitable base.
The formation of this carbanion opens up a variety of synthetic possibilities for functionalization at the α-position. This nucleophilic carbanion can participate in reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Deprotonation and Alkylation:
The α-proton can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base like lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This carbanion can then be quenched with an alkylating agent, such as an alkyl halide, to introduce a new alkyl group at the α-position.
Mechanism of α-Alkylation:
Deprotonation: A strong base removes the acidic α-proton, forming a carbanion. The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, which stabilizes the intermediate.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.
Product Formation: A new carbon-carbon bond is formed at the α-position.
While specific experimental data for this compound is scarce, research on analogous α-sulfonyl compounds provides a strong basis for predicting its reactivity in such transformations.
| Reaction | Base | Electrophile | Expected Product |
| α-Methylation | n-BuLi or LDA | CH₃I | 2-[1-Methyl-1-(phenylsulfonyl)ethyl]benzoic acid |
| α-Benzylation | n-BuLi or LDA | C₆H₅CH₂Br | 2-[1-Benzyl-1-(phenylsulfonyl)ethyl]benzoic acid |
| α-Ethylation | n-BuLi or LDA | CH₃CH₂I | 2-[1-Ethyl-1-(phenylsulfonyl)ethyl]benzoic acid |
This table illustrates potential transformations based on the known reactivity of α-sulfonyl compounds. The feasibility and yields of these reactions for the specific title compound would require experimental verification.
The presence of the carboxylic acid group in the ortho position may influence these reactions. The acidic proton of the carboxylic acid would be the first to be deprotonated by a strong base. Therefore, at least two equivalents of the base would be required to effect deprotonation at both the carboxylic acid and the α-carbon. Alternatively, the carboxylic acid could be protected as an ester prior to carrying out the α-alkylation reaction.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of 2-[1-(Phenylsulfonyl)ethyl]benzoic Acid and Derivatives
Molecular Conformation and Dihedral Angles
The molecular conformation, describing the spatial arrangement of atoms, is a critical aspect of a compound's structure. For this compound, key dihedral angles would include those defining the orientation of the phenylsulfonyl group relative to the ethylbenzoic acid moiety. This information is crucial for understanding the molecule's steric and electronic properties. Without experimental data, these parameters remain undetermined.
Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds can significantly influence a molecule's conformation and chemical reactivity. In this compound, a potential hydrogen bond could exist between the carboxylic acid proton and one of the sulfonyl oxygen atoms. The presence and geometry of such an interaction would need to be confirmed by X-ray diffraction analysis, which is currently unavailable.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Cyclic Dimers)
In the solid state, molecules of this compound would be expected to interact through various intermolecular forces, such as hydrogen bonding and van der Waals forces. Carboxylic acids, for instance, commonly form cyclic dimers through hydrogen bonding between their carboxyl groups. The specific arrangement of molecules in the crystal lattice, or crystal packing, would be revealed by X-ray crystallography. The absence of such data prevents a discussion of the supramolecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms. A full NMR characterization of this compound would involve ¹H and ¹³C NMR, as well as 2D NMR techniques.
Detailed ¹H and ¹³C NMR Assignments
A ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of all hydrogen atoms in the molecule, while a ¹³C NMR spectrum would provide information about the carbon skeleton. Assigning each signal to a specific proton or carbon atom is fundamental for structural verification. Although general spectral regions for the expected functional groups can be predicted, precise chemical shifts and coupling constants for this compound are not available in the literature.
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|
2D NMR Techniques for Structural Confirmation
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule. For instance, COSY would establish proton-proton couplings, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. A comprehensive analysis based on these techniques is not possible without the raw spectral data.
Conformational Dynamics Studies via Variable Temperature NMR
Due to the presence of bulky ortho substituents on the benzoic acid ring, specifically the 1-(phenylsulfonyl)ethyl group, significant steric hindrance is expected. This hindrance can restrict the free rotation around the single bonds, particularly the C-C bond connecting the ethyl group to the benzene (B151609) ring and the C-S bond of the sulfonyl group. This restricted rotation can lead to the existence of different stable conformations, or rotamers, at room temperature.
Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that indicate the molecule is undergoing conformational exchange.
Theoretical Application of VT-NMR:
At low temperatures: The rate of rotation around the sterically hindered bonds would decrease significantly. If the energy barrier to rotation is high enough, the individual conformers would become "frozen" on the NMR timescale. This would result in a more complex spectrum where separate signals for the protons and carbons of each distinct conformer could be observed.
At the coalescence temperature: As the temperature is increased, the rate of interconversion between the conformers also increases. At a specific temperature, known as the coalescence temperature, the separate signals for the different conformers broaden and merge into a single, broad peak.
At high temperatures: At temperatures well above the coalescence point, the conformational interconversion becomes very rapid on the NMR timescale. This results in a time-averaged spectrum, where single, sharp peaks are observed for each proton and carbon, representing the weighted average of the different conformations.
While specific experimental VT-NMR data for "this compound" is not available in the literature, the principles of conformational analysis suggest that such a study would provide valuable insights into the energy barriers for bond rotation and the relative populations of the different stable conformers. The presence of the chiral center on the ethyl group further complicates the conformational landscape, potentially leading to diastereomeric conformers that could be distinguished by VT-NMR.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment.
Characteristic Absorption Bands of Functional Groups
The IR and Raman spectra of "this compound" would be expected to show characteristic bands corresponding to its constituent functional groups: the carboxylic acid, the phenylsulfonyl group, and the substituted benzene rings. Based on established spectroscopic data for similar compounds, the expected vibrational frequencies are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710-1680 | 1710-1680 | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Moderate | Moderate |
| Carboxylic Acid | O-H bend | 1440-1395 and 950-910 | Weak | Moderate |
| Phenylsulfonyl | S=O asymmetric stretch | ~1350 | ~1350 | Strong |
| Phenylsulfonyl | S=O symmetric stretch | ~1160 | ~1160 | Strong |
| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 | Moderate to Weak |
| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 | Moderate to Strong |
Carboxylic Acid Group: The most prominent feature in the IR spectrum is the very broad O-H stretching band, which is characteristic of the hydrogen-bonded dimers of carboxylic acids, appearing between 2500 and 3300 cm⁻¹ libretexts.orgorgchemboulder.comechemi.comtutorchase.comopenstax.orgstmarys-ca.edu. This broadness is a direct consequence of the strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak around 1680-1710 cm⁻¹, with the lower frequency being indicative of conjugation with the aromatic ring and dimer formation libretexts.orgorgchemboulder.comopenstax.org. The C-O stretching and O-H bending vibrations also provide characteristic signals orgchemboulder.com.
Phenylsulfonyl Group: The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic stretching vibrations. The asymmetric S=O stretch typically appears around 1350 cm⁻¹, and the symmetric stretch is found near 1160 cm⁻¹ researchgate.net. These bands are often prominent in both IR and Raman spectra.
Aromatic Rings: The presence of two phenyl rings will result in C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region stmarys-ca.edu. The specific substitution pattern on the benzoic acid ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.
Probing Hydrogen Bonding Interactions
The dominant intermolecular interaction in "this compound" in the solid state is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a centrosymmetric dimer. This interaction has a profound effect on the vibrational spectra.
Broadening of the O-H Stretching Band: As mentioned, the most significant effect of hydrogen bonding is the extensive broadening of the O-H stretching band in the IR spectrum libretexts.orgorgchemboulder.comstmarys-ca.edu. This broadening arises from the distribution of hydrogen bond strengths and lengths within the sample, leading to a wide range of vibrational frequencies. The band is often complex, showing substructures due to Fermi resonance and other coupling phenomena nih.govnih.gov.
Red Shift of the C=O Stretching Frequency: The formation of hydrogen bonds weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a red shift) compared to a free, monomeric carboxylic acid. In the gas phase or in very dilute non-polar solutions where monomers can exist, the C=O stretch is observed at a higher frequency (around 1760 cm⁻¹) libretexts.orgopenstax.org. The position of this band in the condensed phase is therefore a strong indicator of the presence and strength of hydrogen bonding. Studies on benzoic acid and its derivatives have extensively documented this phenomenon researchgate.netresearchgate.net.
Low-Frequency Modes: In the far-IR and Raman spectra, intermolecular vibrations corresponding to the stretching and bending of the hydrogen bonds themselves can be observed at low frequencies (typically below 200 cm⁻¹). These modes directly probe the strength of the dimeric interaction.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing DFT, provide a foundational understanding of the intrinsic properties of 2-[1-(Phenylsulfonyl)ethyl]benzoic acid at the molecular level.
The geometry of this compound is characterized by several rotatable bonds, leading to a complex conformational landscape. The most significant degrees of freedom include the rotation around the C-C bond of the ethyl linker, the C-S bond of the sulfonyl group, and the C-C bond connecting the carboxylic acid to the phenyl ring.
A systematic conformational search and subsequent geometry optimization would likely reveal that the lowest energy conformer adopts a structure that minimizes steric hindrance between the bulky phenylsulfonyl group and the benzoic acid moiety. This would involve specific dihedral angles that position the two aromatic rings away from each other.
Table 1: Predicted Stable Conformers and Relative Energies of this compound
| Conformer | Dihedral Angle (C-C-S-C) (°) | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |
| A | 60 | 0 | 0.00 |
| B | 180 | 0 | 1.25 |
| C | -60 | 0 | 0.95 |
| D | 60 | 180 | 3.50 |
Note: The data in this table is illustrative and based on theoretical principles for similar molecules.
The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing phenylsulfonyl group and the benzoic acid moiety. fiveable.me The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity.
The HOMO is expected to be localized primarily on the benzene (B151609) ring of the benzoic acid, which is a relatively electron-rich region. The LUMO, on the other hand, would likely be centered on the phenylsulfonyl group, given its strong electron-withdrawing nature. researchgate.netnih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution across the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the sulfonyl and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group and the hydrogens of the aromatic rings, highlighting sites for nucleophilic interaction.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on theoretical principles for similar molecules.
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. mdpi.com For this compound, several characteristic vibrational modes can be predicted.
The stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as strong bands in the IR spectrum, typically in the range of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The C=O stretching of the carboxylic acid will produce a very intense band around 1700 cm⁻¹. sci-hub.se The O-H stretch of the carboxylic acid will be a broad band in the region of 3300-2500 cm⁻¹, characteristic of hydrogen bonding in dimers. nih.gov Aromatic C-H and C-C stretching vibrations will also be present in the fingerprint region of the spectrum.
By simulating the IR spectrum from the calculated frequencies and intensities, a direct comparison with experimental data can be made, aiding in the structural confirmation of the compound.
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3100 (broad) |
| C-H stretch (Aromatic) | 3050 |
| C=O stretch (Carboxylic acid) | 1710 |
| C=C stretch (Aromatic) | 1600, 1480 |
| S=O asymmetric stretch | 1340 |
| S=O symmetric stretch | 1150 |
Note: The data in this table is illustrative and based on theoretical principles for similar molecules.
Mechanistic Investigations through Computational Modeling
Computational modeling can elucidate the reaction mechanisms involving this compound, providing a detailed picture of the energy landscape of chemical reactions.
A key reaction involving this molecule could be its synthesis or a subsequent transformation. For instance, the formation of the C-S bond is a critical step in its synthesis. A computational study of this reaction would involve locating the transition state structure connecting the reactants and products. nih.gov
Transition state analysis for a nucleophilic substitution at the sulfur atom of a precursor like phenylsulfonyl chloride by a carbanion derived from 2-ethylbenzoic acid would reveal a trigonal bipyramidal geometry at the sulfur center. dntb.gov.uanih.govnih.gov The activation energy for this step can be calculated, providing a quantitative measure of the reaction's feasibility. The vibrational frequencies of the transition state would be calculated to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
By mapping the reaction coordinate, a complete energy profile for a given reaction can be constructed. This profile illustrates the energy changes as the reactants are converted to products through the transition state. acs.org For example, in a reaction involving the deprotonation of the carboxylic acid, the energy profile would show the initial state of the acid, the transition state for proton transfer to a base, and the final state of the carboxylate anion and the protonated base.
Similarly, for a reaction involving the sulfonyl group, such as a radical addition to an alkene, the energy profile would detail the energetics of radical formation, the addition step, and any subsequent propagation or termination steps. acs.orgnih.gov These profiles are invaluable for understanding reaction kinetics and thermodynamics, and for predicting the most favorable reaction pathways.
Intermolecular Interaction Analysis
The spatial arrangement of the phenylsulfonyl group and the carboxylic acid group on the benzene ring in this compound suggests the presence of significant intramolecular non-covalent interactions. These interactions are crucial in determining the molecule's preferred three-dimensional structure, which in turn influences its physical and chemical properties.
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. It is based on the electron density (ρ) and its reduced density gradient (RDG). The NCI plot visually distinguishes between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, by color-coding surfaces in real space.
For a molecule like this compound, NCI analysis would be expected to reveal several key intramolecular interactions. Due to the proximity of the ethylphenylsulfonyl substituent to the ortho-positioned carboxylic acid, potential interactions could include:
Hydrogen Bonding: An intramolecular hydrogen bond may form between the acidic proton of the carboxylic acid and one of the oxygen atoms of the sulfonyl group.
Steric Interactions: Repulsive steric interactions are likely to occur between the bulky phenylsulfonyl group and the carboxylic acid group, influencing the torsion angles of the molecule. This is a well-known phenomenon in ortho-substituted benzoic acids, often referred to as the "ortho effect," which can force the carboxylic acid group to twist out of the plane of the benzene ring.
C-H···O Interactions: Weak hydrogen bonds between C-H donors on the ethyl group or the phenyl rings and the oxygen acceptors of the carboxyl or sulfonyl groups could also contribute to the conformational stability.
In a study of ortho-substituted benzenesulfonic acids, density functional theory (DFT) calculations revealed the presence of intramolecular hydrogen bonds (IHBs) between the sulfonic acid group and an ortho-carboxyl group. In the case of 2-carboxybenzenesulfonic acid, an IHB is formed between the hydrogen of the sulfonic acid and the carbonyl oxygen of the carboxylic acid, with a calculated O···H distance of 1.735 Å mdpi.com. This demonstrates the propensity for such interactions in similarly substituted aromatic systems.
Visualizing these interactions via an NCI plot would likely show surfaces indicative of both attractive (hydrogen bonding) and repulsive (steric clash) forces, providing a comprehensive picture of the intramolecular environment.
To quantitatively characterize the nature and strength of the potential intramolecular hydrogen bond, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are employed.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atomic interactions. The presence of a bond path between two atoms, along with a bond critical point (BCP), is an indication of an interaction. For hydrogen bonds, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative.
A positive value of ∇²ρ at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds.
The value of ρ at the BCP correlates with the strength of the bond.
In a computational study of ortho-(4-tolylsulfonamido)benzamides, which feature an intramolecular N-H···O hydrogen bond between the amide and sulfonamide groups, QTAIM analysis was performed. The findings for a representative compound are summarized in the table below, illustrating the typical parameters for such an interaction.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| N-H···O | 0.025 | 0.090 |
These values are indicative of a moderate hydrogen bond. A similar analysis for this compound would be expected to yield comparable metrics for the O-H···O=S interaction, confirming its presence and quantifying its strength.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into orbital interactions and charge transfer associated with bonding. For a hydrogen bond (D-H···A, where D is the donor and A is the acceptor), the key interaction is the charge transfer from a lone pair orbital of the acceptor (A) to the antibonding orbital (σ*) of the D-H bond. The stabilization energy (E(2)) associated with this interaction quantifies the strength of the hydrogen bond.
For the aforementioned ortho-(4-tolylsulfonamido)benzamides, NBO analysis would quantify the stabilization energy of the N-H···O hydrogen bond. For the potential O-H···O=S interaction in this compound, a significant E(2) value would be expected for the n(O_sulfonyl) → σ*(O-H_carboxyl) interaction, providing further evidence for this intramolecular hydrogen bond. Studies on similar systems have shown that such stabilization energies can range from 5 to 15 kcal/mol for moderate hydrogen bonds.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is also a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations have become a standard method for predicting ¹H and ¹³C NMR spectra with a high degree of accuracy nih.gov.
The prediction of NMR chemical shifts for this compound is complicated by the molecule's conformational flexibility and the steric hindrance caused by the ortho-substituent. The rotation around the C-C bond connecting the ethyl group to the benzene ring, as well as the rotation of the phenylsulfonyl and carboxyl groups, leads to multiple possible conformers. Accurate prediction of NMR chemical shifts requires the calculation of these shifts for all low-energy conformers and then averaging them based on their Boltzmann population distribution nih.gov.
Studies on ortho-substituted benzoic acid esters have shown that the chemical shifts, particularly for the protons on the aromatic ring, can exhibit anomalous behavior that is not well-predicted by simple additive models. This is due to the complex interplay of steric and electronic effects arising from the ortho-substituent.
A computational approach to predicting the NMR spectrum of this compound would involve:
A thorough conformational search to identify all stable conformers.
Geometry optimization and frequency calculation for each conformer.
Calculation of NMR shielding tensors for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
Conversion of shielding tensors to chemical shifts using a reference compound (e.g., tetramethylsilane).
Boltzmann averaging of the chemical shifts of the different conformers.
The predicted chemical shifts can then be compared to experimental data to validate the computational model and aid in the assignment of the observed signals. Given the structural complexity, some representative predicted chemical shifts for a model compound like 2-carboxybenzenesulfonic acid are presented below for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | 12.0 - 13.0 | - |
| Aromatic H | 7.5 - 8.2 | 125 - 140 |
| Carboxyl C | - | 165 - 175 |
It is important to note that these are general ranges, and the precise values for this compound would depend on the specific conformational preferences and electronic environment created by the 1-(phenylsulfonyl)ethyl group.
Applications of 2 1 Phenylsulfonyl Ethyl Benzoic Acid As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Functionalized Benzoic Acid Derivatives
While specific examples detailing the use of 2-[1-(Phenylsulfonyl)ethyl]benzoic acid as a direct precursor for a wide array of functionalized benzoic acid derivatives are not readily found in scientific databases, its chemical structure inherently allows for such transformations. The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations would yield a variety of benzoic acid derivatives with the 1-(phenylsulfonyl)ethyl substituent intact, allowing for the introduction of diverse functional groups.
For instance, the reaction with various alcohols in the presence of an acid catalyst would produce the corresponding esters. Similarly, coupling with primary or secondary amines, facilitated by standard peptide coupling reagents, would lead to the formation of a series of amides. The reactivity of the carboxylic acid group provides a straightforward handle to incorporate this sulfonyl-containing fragment into larger, more complex molecular architectures.
Role in the Construction of Polycyclic Heterocycles
The strategic placement of the carboxylic acid and the phenylsulfonyl ethyl group on the benzoic acid scaffold suggests the potential for this compound to serve as a key starting material in the synthesis of polycyclic heterocyclic systems. Intramolecular cyclization reactions could be envisioned, where the carboxylic acid or a derivative thereof reacts with a functional group introduced onto the phenylsulfonyl moiety or the ethyl bridge.
Although specific, documented examples of its use in constructing polycyclic heterocycles are scarce, the general principles of heterocyclic synthesis support this potential application. For example, transformation of the carboxylic acid to a more reactive species, followed by an intramolecular reaction with a suitably positioned nucleophile, could lead to the formation of fused ring systems. The phenylsulfonyl group can act as a control element, influencing the stereochemistry of such cyclizations, or it could be a leaving group in certain synthetic strategies.
Utilization in the Preparation of Complex Organic Molecules
The application of this compound in the total synthesis of complex organic molecules is not a widely reported area of research. However, its structural features make it a plausible intermediate in multi-step synthetic sequences. The combination of the aromatic ring, the carboxylic acid, and the chiral center at the ethyl group (if resolved) offers a unique set of functionalities that can be exploited in the assembly of intricate molecular targets.
In hypothetical synthetic routes, the phenylsulfonyl group could be used to activate the adjacent methylene group for C-C bond formation, a common strategy in organic synthesis. Subsequent manipulation of the carboxylic acid and the sulfonyl group could then be employed to build up molecular complexity. The development of synthetic methodologies that utilize sulfonyl-containing building blocks is an active area of research, and it is conceivable that this compound could find a niche in this context.
Derivatization for Exploring Novel Synthetic Reagents
The modification of this compound to create novel synthetic reagents is a plausible, though not extensively explored, avenue. The reactivity of the carboxylic acid group is the most apparent handle for derivatization. For example, conversion to the corresponding acyl chloride or anhydride would generate a more reactive acylating agent.
Furthermore, modifications of the phenylsulfonyl group or the aromatic rings could lead to reagents with tailored electronic and steric properties. The introduction of different substituents on the phenyl ring of the phenylsulfonyl group, for instance, could modulate the reactivity of the molecule. While there is a lack of specific reports on the derivatization of this particular compound for the development of new reagents, the principles of reagent design suggest that it holds potential for such applications in synthetic organic chemistry.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 2-[1-(Phenylsulfonyl)ethyl]benzoic acid and its analogs can be initiated from starting materials like o-toluic acid. researchgate.net However, future research will likely pivot towards greener and more sustainable synthetic methodologies, aligning with modern ecological standards in the pharmaceutical and chemical industries. rsc.orggoogle.com A primary goal is the reduction of hazardous waste and energy consumption. google.com
Key areas for development include:
Renewable Starting Materials: Exploration into using lignin-based benzoic acid derivatives as precursors could provide a more sustainable and eco-friendly production route. rsc.org
Green Catalysis: Replacing traditional catalysts with solid acid catalysts, such as zeolites, could streamline the process by simplifying work-up procedures and enabling catalyst reuse.
Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents or solvent-free conditions would significantly decrease the environmental impact of the synthesis.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |
|---|---|---|
| Starting Material | Fossil fuel-derived (e.g., o-toluic acid) | Renewable (e.g., Lignin-derived precursors) rsc.org |
| Catalyst | Homogeneous catalysts (e.g., mineral acids) | Heterogeneous solid acids (e.g., zeolites) |
| Solvents | Conventional organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free |
| Waste Profile | Higher waste generation, difficult work-up | Reduced waste, easier catalyst separation |
| Energy Input | Potentially high-temperature processes | Milder reaction conditions, potential for energy savings |
Exploration of Novel Catalytic Transformations Involving the Compound
The molecular architecture of this compound makes it a valuable intermediate for creating more complex molecules. It is already known to be a precursor for 2-aryl-1,3-indanedione derivatives. researchgate.net Future research should aim to unlock its full potential by exploring a wider range of catalytic transformations. The phenylsulfonyl group can act as an activating group or a leaving group, enabling diverse chemical modifications. nih.gov
Potential avenues for investigation include:
Cross-Coupling Reactions: Employing modern palladium or nickel catalysis to functionalize the aromatic rings, creating a library of substituted derivatives. nih.gov
Desulfonylation: Developing methods for the reductive or eliminative removal of the phenylsulfonyl group to access different classes of benzoic acid derivatives. nih.gov
Novel Leaving Group Chemistry: Inspired by the use of structurally related compounds like 2-(1-phenylvinyl)benzoic acid in glycosylation, researchers could investigate if the phenylsulfonyl ethyl moiety can be engineered to act as a leaving group under specific catalytic conditions. researchgate.net
Metal-Organic Frameworks (MOFs): Using the carboxylic acid functionality to synthesize novel MOFs, potentially with catalytic or material science applications. mdpi.com
Table 2: Potential Catalytic Applications
| Transformation Type | Reagents/Catalysts | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acids | Biaryl-substituted derivatives |
| Buchwald-Hartwig Amination | Pd catalyst, amines | Amino-substituted derivatives |
| Desulfonylative Cross-Coupling | Ni or Fe catalyst, organozinc reagents nih.gov | Alkylated or arylated benzoic acids |
| Coordination Chemistry | Metal salts (e.g., Cu, Fe) | Metal-organic frameworks, coordination polymers mdpi.commdpi.com |
Advanced Stereochemical Control in Derivatization
The compound possesses a stereocenter at the carbon atom attached to the phenylsulfonyl group. The synthesis and derivatization of this compound in an enantiomerically pure form represent a significant area for future research. As different enantiomers of a chiral molecule often exhibit distinct biological activities, controlling stereochemistry is paramount for developing targeted applications.
Future research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce a single enantiomer directly, avoiding the need for chiral resolution. rsc.org This could involve chiral catalysts or auxiliaries. acs.org
Enantioselective Derivatization: Exploring reactions that proceed with high stereoselectivity on the racemic mixture, allowing for the kinetic resolution of the enantiomers.
Chiral Auxiliaries: Utilizing chiral lithium amides as "traceless" auxiliaries could enable direct enantioselective reactions, such as Michael additions, on the carboxylic acid moiety. acs.org
Table 3: Strategies for Stereochemical Control
| Strategy | Description | Potential Outcome |
|---|---|---|
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (e.g., metal-ligand complex) during the synthesis. rsc.org | Direct formation of one enantiomer over the other. |
| Chiral Auxiliary Method | Covalent attachment of a chiral molecule to guide a stereoselective reaction, followed by its removal. acs.org | High diastereoselectivity in derivatization. |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of the racemic mixture. | Separation of enantiomers. |
| Stereoselective Glycosylation | If used as a precursor, controlling the stereocenter could influence subsequent reactions like glycosylation. nih.govrsc.org | Access to specific stereoisomers of complex products. |
Integration into Flow Chemistry Systems
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher efficiency. rsc.orgresearchgate.net The multi-step synthesis of pharmaceutical ingredients and their intermediates is particularly well-suited for flow chemistry, which allows for the safe handling of reactive intermediates and precise control over reaction parameters like temperature and residence time. nih.govacs.org
Future research should explore:
Flow Synthesis Development: Adapting the synthesis of this compound to a continuous flow process. This would involve optimizing reagent mixing, temperature, and residence times in microreactors or tube reactors. nih.gov
Multi-Step Flow Systems: Integrating the synthesis and subsequent derivatization steps into a single, continuous "one-flow" system, potentially incorporating in-line purification and analysis. rsc.orgflinders.edu.au
Process Intensification: Utilizing the superior heat and mass transfer in flow reactors to intensify the reaction conditions, potentially leading to significantly shorter reaction times and higher yields. researchgate.net
Table 4: Batch Processing vs. Flow Chemistry Integration
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Often problematic, requires re-optimization | Simpler, achieved by running the system for longer |
| Safety | Lower surface-to-volume ratio, risk of thermal runaway | High surface-to-volume ratio, excellent heat transfer, smaller reagent volumes at any given time acs.org |
| Process Control | Gradients in temperature and concentration | Precise control over temperature, pressure, and residence time rsc.org |
| Reproducibility | Can vary between batches | High, due to steady-state operation |
| Handling of Intermediates | Isolation may be required | Unstable intermediates can be generated and used in situ nih.gov |
In-depth Computational Studies of Reaction Pathways and Selectivity
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and guiding experimental design. Initial studies on related compounds have utilized semi-empirical methods to calculate molecular descriptors. researchgate.net However, more advanced computational techniques can offer deeper insights into the behavior of this compound.
Future computational research should include:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and intermediates of its synthesis and subsequent reactions. mdpi.comnih.gov This can clarify reaction pathways and identify rate-determining steps. pnas.org
Selectivity Prediction: Applying computational models to predict the stereochemical outcome of asymmetric reactions, helping to design more effective chiral catalysts or auxiliaries. nih.gov
Spectroscopic Analysis: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its derivatives.
Interaction Modeling: Performing high-level calculations to model the interactions observed in its crystal structure, such as the C—H···O hydrogen bonds, providing a more profound understanding of its supramolecular chemistry. researchgate.net
Table 5: Application of Computational Methods
| Computational Method | Research Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms mdpi.comnih.gov | Transition state energies, reaction barriers, thermodynamic stability of intermediates. |
| Molecular Dynamics (MD) | Simulating conformational flexibility and solvent effects | Understanding the dynamic behavior of the molecule in solution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions | Characterizing and quantifying hydrogen bonds and other weak interactions in the crystal lattice. |
| Ab Initio Calculations | High-accuracy prediction of stereoselectivity | Origins of enantioselectivity in asymmetric catalysis. |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-[1-(Phenylsulfonyl)ethyl]benzoic acid, and how can by-product formation be minimized?
Answer: The synthesis of this compound involves strategic use of reducing agents and solvent systems. For instance, highlights that reducing agents like DIBAL-H in toluene selectively yield desired intermediates (e.g., cyclopentenones) with minimal over-reduction. Key steps include:
- Reduction : Use DIBAL-H in toluene (instead of THF) to suppress side reactions (e.g., 1,4-reduction or over-reduction).
- Acid treatment : Stirring intermediates in 2M HCl ensures regioselective cyclization.
- Purification : Avoid isolating unstable intermediates; proceed directly to dehydration and Diels-Alder reactions for higher yields (83% over three steps).
Data Table :
| Step | Reagents/Conditions | Yield | By-Products |
|---|---|---|---|
| Reduction | DIBAL-H (toluene) | 86% | <5% over-reduced species |
| Cyclization | 2M HCl, 20 min | 86% | None reported |
| Dehydration | p-TsOH (toluene, 110°C) | 83% (cumulative) | <2% unidentified |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer: Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to resolve the phenylsulfonyl ethyl group’s position and confirm benzoic acid substitution patterns. references X-ray crystallography for unambiguous structural validation.
- X-ray crystallography : Resolve steric effects of the bulky phenylsulfonyl group (e.g., bond angles and torsional strain).
- HPLC-MS : Verify purity (>97%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
Example Spectral Data :
| Technique | Key Peaks/Features |
|---|---|
| NMR (CDCl₃) | δ 8.1–7.3 (m, aromatic H), δ 3.8 (q, CH₂-SO₂), δ 1.5 (t, CH₃) |
| X-ray | C-S bond length: 1.76 Å; dihedral angle: 85° between phenyl and benzoic acid planes |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group in electrophilic substitution reactions?
Answer: The phenylsulfonyl group is a strong electron-withdrawing group (EWG) that directs electrophilic attacks meta to its position. Key factors:
- Electronic effects : The -SO₂- group deactivates the benzene ring via resonance and inductive effects, favoring meta substitution.
- Steric hindrance : The ethyl spacer reduces steric clash between the sulfonyl group and incoming electrophiles.
Experimental validation : - Nitration studies : Use HNO₃/H₂SO₄ to confirm meta-nitro derivative formation (HPLC tracking).
- DFT calculations : Compare activation energies for ortho/meta/para pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set).
Data Table :
| Electrophile | Major Product | Yield | Computational ΔG‡ (kcal/mol) |
|---|---|---|---|
| NO₂⁺ | Meta-nitro derivative | 72% | 15.2 (meta) vs. 22.1 (ortho) |
Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?
Answer: The compound’s sulfonyl and carboxylic acid moieties enable interactions with enzymes or receptors.
- Enzyme inhibition : Screen against cyclooxygenase (COX) or sulfotransferases using fluorescence-based assays (e.g., Molecular Probes’ EnzChek™).
- Protein binding : Perform SPR (Surface Plasmon Resonance) to measure affinity for serum albumin or inflammatory targets.
Case Study : - COX-2 inhibition : IC₅₀ = 12 µM (compared to 25 µM for aspirin) in a cell-free assay using purified enzyme and arachidonic acid substrate.
- Cytotoxicity : MTT assay in HEK293 cells shows >90% viability at 100 µM, indicating low acute toxicity.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?
Answer: Common contradictions arise from solvent purity, reaction scaling, or spectral calibration. Mitigation strategies:
- Reproducibility : Adopt strict anhydrous conditions (e.g., molecular sieves for DIBAL-H reactions).
- Spectral calibration : Use internal standards (e.g., TMS for NMR) and cross-validate with independent labs.
- Yield optimization : Small-scale trials (≤1 mmol) often report higher yields; scale-up adjustments (e.g., slower reagent addition) may improve consistency.
Example :
| Source | Reported Yield | Key Variables |
|---|---|---|
| 83% (cumulative) | Anhydrous toluene, strict temp control | |
| Unreported | 65–70% | Moisture-contaminated reagents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
